3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
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Overview
Description
3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple nitro groups, a trichloroethyl moiety, and a benzamide core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
- 3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide
- 3,5-dinitro-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]benzamide
Uniqueness
3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is unique due to the presence of multiple nitro groups and a trichloroethyl moiety, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H10Cl3N5O7 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl3N5O7/c16-15(17,18)14(19-9-1-3-10(4-2-9)21(25)26)20-13(24)8-5-11(22(27)28)7-12(6-8)23(29)30/h1-7,14,19H,(H,20,24) |
InChI Key |
LTSOAONDFDDDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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